molecular formula C18H20BrNO B1525174 3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-azetidine CAS No. 1219981-31-3

3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-azetidine

Cat. No. B1525174
M. Wt: 346.3 g/mol
InChI Key: HGOKBSQOFDNZIX-UHFFFAOYSA-N
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Description

“3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-azetidine” is an organic compound with the CAS Number: 1219963-88-8. Its molecular weight is 359.94 . It is also known by its IUPAC Name as 3- (2- (4- (2-phenylpropan-2-yl)phenoxy)ethyl)piperidine hydrochloride .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI Code: 1S/C22H29NO.ClH/c1-22(2,19-8-4-3-5-9-19)20-10-12-21(13-11-20)24-16-14-18-7-6-15-23-17-18;/h3-5,8-13,18,23H,6-7,14-17H2,1-2H3;1H . The structure is also available as a 2D Mol file .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 359.94 . More specific properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis of Piperidines and Azetidines

Research has highlighted the utility of azetidine and its derivatives in the stereoselective synthesis of piperidines, a class of compounds with significant medicinal chemistry applications. For example, the transformation of 2-(2-mesyloxyethyl)azetidines has been utilized for the stereoselective preparation of various piperidines, serving as valuable templates in medicinal chemistry due to their potential as drug-like compounds (Mollet et al., 2011).

Antimicrobial Agents

Azetidine derivatives have been explored for their potential as antimicrobial agents. Synthesis and characterization of substituted phenyl azetidines, in particular, have been conducted to assess their antimicrobial activity, demonstrating the relevance of azetidine derivatives in developing new antimicrobial compounds (Doraswamy & Ramana, 2013).

Enzyme Inhibitors

Novel bromophenol derivatives, including those structurally related to azetidines, have been synthesized and evaluated as carbonic anhydrase inhibitors. Such research underscores the importance of azetidine derivatives in the design of enzyme inhibitors, which can lead to the development of therapeutic agents (Akbaba et al., 2013).

Synthesis of Functionalized Azetidines

Azetidine derivatives have been employed as intermediates in the synthesis of functionalized azetidines. The use of 3-bromo-3-ethylazetidines, for instance, has facilitated the preparation of a range of azetidine derivatives with potential application in drug discovery and development (Stankovic et al., 2013).

Chiral Synthesis and Drug Discovery

The asymmetric synthesis of compounds using azetidine derivatives highlights their importance in creating enantiomerically pure substances, which is crucial for drug discovery. The ability to produce compounds with specific stereochemistry using azetidine derivatives opens avenues for the synthesis of potent pharmaceutical agents with defined biological activities (Cvetovich et al., 1996).

Safety And Hazards

This compound is labeled as an irritant according to the safety information provided . More specific safety and hazard information was not found in the search results.

properties

IUPAC Name

3-[2-bromo-4-(2-phenylpropan-2-yl)phenoxy]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrNO/c1-18(2,13-6-4-3-5-7-13)14-8-9-17(16(19)10-14)21-15-11-20-12-15/h3-10,15,20H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGOKBSQOFDNZIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)OC3CNC3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-azetidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-azetidine
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3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-azetidine
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3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-azetidine
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3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-azetidine
Reactant of Route 6
3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-azetidine

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